molecular formula C16H19FO4 B14772122 1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

Cat. No.: B14772122
M. Wt: 294.32 g/mol
InChI Key: JQJHODCWZIPEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is a complex organic compound featuring a fluorinated phenyl group and a hexahydropyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and the use of fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated heterocycles and phenyl derivatives, such as fluorinated quinolines and pyridines .

Uniqueness

What sets 1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one apart is its unique combination of a fluorinated phenyl group and a hexahydropyrano[3,2-d][1,3]dioxin ring system. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19FO4

Molecular Weight

294.32 g/mol

IUPAC Name

1-(8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

InChI

InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3

InChI Key

JQJHODCWZIPEBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.